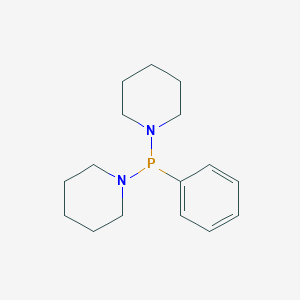
Phenyldipiperidinophosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyldipiperidinophosphine (PhDP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It belongs to the class of phosphine derivatives and is known for its ability to act as a reducing agent, ligand, and catalyst in various chemical reactions. In
Wirkmechanismus
Phenyldipiperidinophosphine acts as a reducing agent by donating a pair of electrons to the substrate, which results in the formation of a new bond. As a ligand, it forms a complex with the metal catalyst, which facilitates the reaction by increasing the reactivity of the substrate. Additionally, Phenyldipiperidinophosphine can act as a catalyst by participating in the reaction mechanism and lowering the activation energy required for the reaction.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Phenyldipiperidinophosphine. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity. Additionally, it has been shown to exhibit antioxidant activity, which suggests its potential use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Phenyldipiperidinophosphine in lab experiments is its versatility. It can be used as a reducing agent, ligand, and catalyst in various reactions. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one of the limitations of using Phenyldipiperidinophosphine is its air sensitivity, which requires the use of specialized equipment and techniques to handle it safely.
Zukünftige Richtungen
There are several future directions for the research on Phenyldipiperidinophosphine. One of the potential applications is its use in the synthesis of pharmaceuticals and agrochemicals. Additionally, it can be used in the preparation of metal nanoparticles for various applications such as catalysis, sensing, and drug delivery. Moreover, the development of new synthetic methods for Phenyldipiperidinophosphine and its derivatives can lead to the discovery of new chemical reactions and materials.
Synthesemethoden
Phenyldipiperidinophosphine can be synthesized through the reaction of dipiperidinophosphine with phenylmagnesium bromide, followed by the addition of hydrochloric acid. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Phenyldipiperidinophosphine has been extensively studied for its potential applications in organic synthesis, catalysis, and material science. It has been used as a ligand in various metal-catalyzed reactions, such as Suzuki-Miyaura coupling, Heck reaction, and Stille coupling. Additionally, Phenyldipiperidinophosphine has been used as a reducing agent in the synthesis of various organic compounds, such as ketones, aldehydes, and esters. Moreover, it has been used in the preparation of metal nanoparticles and as a stabilizer for colloidal systems.
Eigenschaften
CAS-Nummer |
14287-62-8 |
|---|---|
Produktname |
Phenyldipiperidinophosphine |
Molekularformel |
C16H25N2P |
Molekulargewicht |
276.36 g/mol |
IUPAC-Name |
phenyl-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C16H25N2P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2 |
InChI-Schlüssel |
SSLHMYMLXFNXHJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P(C2=CC=CC=C2)N3CCCCC3 |
Kanonische SMILES |
C1CCN(CC1)P(C2=CC=CC=C2)N3CCCCC3 |
Andere CAS-Nummern |
14287-62-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



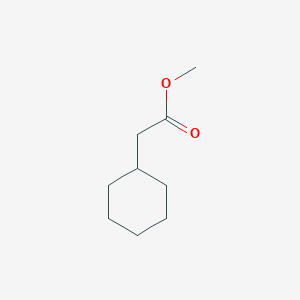
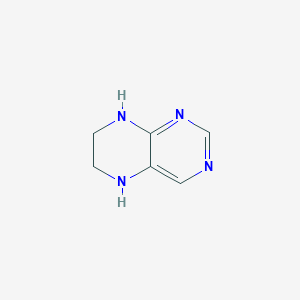
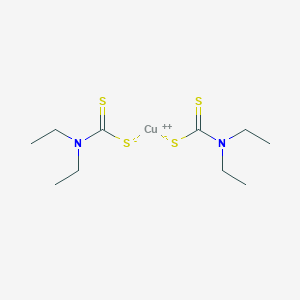
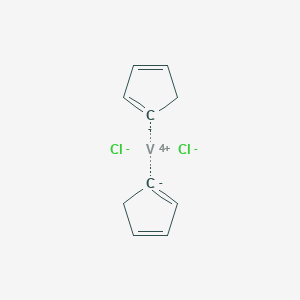
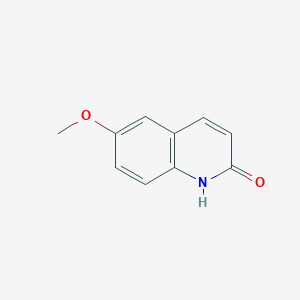
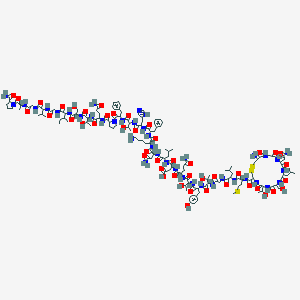
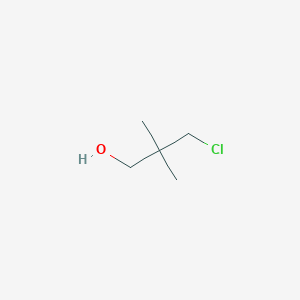
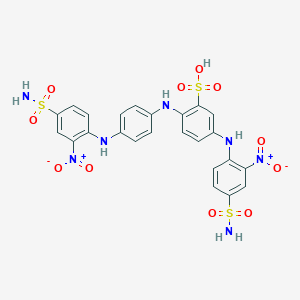
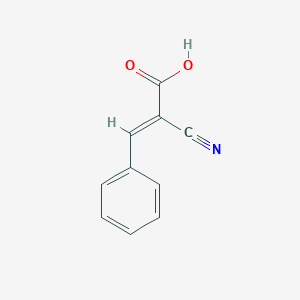
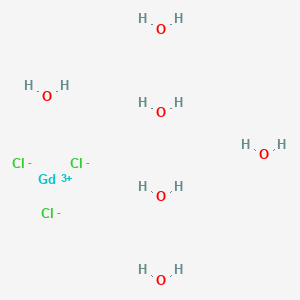
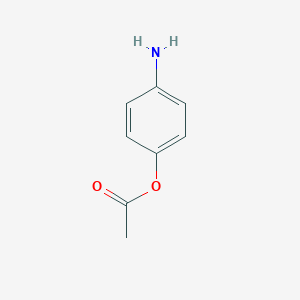
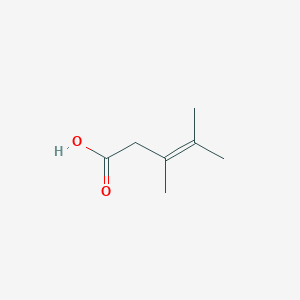

![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium trichlorozincate(1-)](/img/structure/B84009.png)